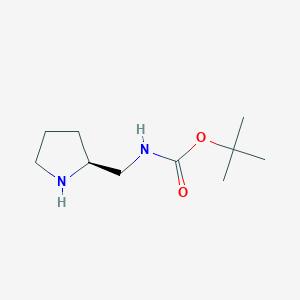

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJPFGHHTJLWQQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628699 | |

| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141774-70-1 | |

| Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-N-Boc-aminomethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate (CAS No. 141774-70-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, with the CAS Number 141774-70-1, is a chiral pyrrolidine derivative that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its structure combines a pyrrolidine ring, a common motif in numerous natural products and pharmaceuticals, with a Boc-protected aminomethyl group.[1][2] This strategic combination makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection when needed, a key feature in multi-step syntheses.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and applications in drug discovery.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 141774-70-1 | ChemScene |

| Molecular Formula | C₁₀H₂₀N₂O₂ | ChemScene |

| Molecular Weight | 200.28 g/mol | ChemScene |

| Purity | ≥95% | ChemScene |

| Appearance | Colorless oil | N/A |

| Storage Temperature | 4°C, protect from light | ChemScene |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | ChemScene |

| logP | 1.2631 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Spectral Data

The following spectral data has been compiled from literature sources.

| Spectrum Type | Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |

| Infrared (IR) (film) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Boc-protection of (S)-2-(aminomethyl)pyrrolidine.

Materials:

-

(S)-2-(aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve (S)-2-(aminomethyl)pyrrolidine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Application in the Synthesis of a Kinase Inhibitor Intermediate

This compound can be utilized as a key building block in the synthesis of various kinase inhibitors. The following is a representative protocol for its use in the synthesis of a substituted pyrrolopyrimidine core, a common scaffold in kinase inhibitors.

Materials:

-

This compound

-

A suitable halo-substituted pyrrolopyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

-

A palladium catalyst (e.g., Pd₂(dba)₃)

-

A phosphine ligand (e.g., Xantphos)

-

A base (e.g., cesium carbonate)

-

Anhydrous, degassed 1,4-dioxane

-

Silica gel for column chromatography

-

Dichloromethane and methanol for elution

Procedure:

-

To a dry Schlenk flask, add the halo-substituted pyrrolopyrimidine (1 equivalent), this compound (1.2 equivalents), cesium carbonate (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous, degassed 1,4-dioxane to the flask.

-

Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired Boc-protected kinase inhibitor intermediate.

Role in Drug Discovery and Development

This compound is a versatile building block in drug discovery due to the prevalence of the pyrrolidine scaffold in bioactive molecules. The pyrrolidine ring provides a rigid, three-dimensional structure that can be strategically functionalized to interact with biological targets. The Boc-protected amine allows for its incorporation into larger molecules through various coupling reactions, after which the amine can be deprotected to enable further synthetic modifications or to serve as a key pharmacophoric feature.

The workflow below illustrates the logical progression from this building block to a potential drug candidate.

As depicted, this compound is at the initial stage of a synthetic pipeline that can lead to the generation of a library of diverse compounds. These compounds can then be screened for biological activity against various targets, such as protein kinases. Promising "hits" from these screens undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to drug candidates for further development.

While this specific building block is not directly associated with a particular signaling pathway, the final molecules derived from it may target a wide range of pathways implicated in diseases like cancer, inflammation, and neurological disorders. For example, many kinase inhibitors that incorporate pyrrolidine moieties target signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a drug synthesized using this building block.

This diagram shows how an external signal activates a receptor, initiating a cascade of phosphorylation events mediated by kinases. This ultimately leads to the activation of transcription factors and changes in gene expression. A kinase inhibitor, synthesized using this compound as a starting material, can block this pathway by binding to one of the kinases, thereby preventing the downstream signaling and its pathological consequences.

References

Technical Guide: Physical Properties of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes standardized experimental protocols for determining key physical characteristics.

Compound Profile

This compound is a chiral building block commonly used in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its structure incorporates a pyrrolidine ring, a carbamate group, and a chiral center, making it a valuable synthon in asymmetric synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Off-white solid | |

| Purity | ≥95% | [1][2] |

| CAS Number | 141774-70-1 | [1][2] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [2] |

| logP (predicted) | 1.2631 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range suggests high purity, while a broad range may indicate the presence of impurities.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at reduced pressure can be a useful characteristic.

Methodology: Thiele Tube Method (for small quantities)

-

Sample Preparation: A small amount of the liquid (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance at the given atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be used (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) and agitate the mixture vigorously for a set period (e.g., 1 minute).

-

Visually inspect the mixture for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions.

-

If the solid does not dissolve, the compound is considered insoluble.

-

The process can be repeated with gentle heating to assess temperature effects on solubility.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a solid organic compound.

Caption: General workflow for determining the physical properties of a solid organic compound.

References

Technical Whitepaper: (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate

Abstract

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate is a chiral synthetic building block integral to the development of a wide array of pharmaceutical agents. Its structural motif, featuring a pyrrolidine ring, imparts valuable stereochemical and conformational properties to target molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its applications in medicinal chemistry, particularly as a versatile scaffold and a component in advanced drug delivery systems.

Physicochemical Properties

This compound is a stable organic compound at room temperature, though it is recommended to be stored at 2-8°C in an inert atmosphere, protected from light.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 200.28 g/mol | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| CAS Number | 141774-70-1 | [2] |

| Purity | ≥95% | [2] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [2] |

| logP | 1.2631 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reductive amination of Boc-(L)-prolinal. This method provides good yield and maintains the stereochemical integrity of the chiral center.

Experimental Protocol: Synthesis

Reaction Scheme:

Boc-(L)-prolinal + NH₃ → Intermediate Iminium Ion Intermediate Iminium Ion + NaBH(OAc)₃ → this compound

Materials:

-

Boc-(L)-prolinal

-

Ammonia (7N solution in Methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a stirred solution of Boc-(L)-prolinal (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen), add a 7N solution of ammonia in methanol (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate iminium ion.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless oil.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the pyrrolidine ring protons, and the methylene protons adjacent to the carbamate nitrogen.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the final product.[1]

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and stereochemical complexity into molecules, which can enhance binding affinity and selectivity for biological targets.[3] this compound serves as a key chiral building block in the synthesis of a variety of biologically active compounds.

Role as a Chiral Building Block

The defined stereochemistry at the C2 position of the pyrrolidine ring is crucial for the enantioselective synthesis of complex drug molecules. The Boc-protecting group offers a stable yet readily cleavable handle for further synthetic transformations. This compound is a precursor in the synthesis of molecules targeting a range of receptors and enzymes.

Application in Self-Immolative Spacers for Drug Delivery

A notable application of this carbamate is in the design of self-immolative spacers for antibody-drug conjugates (ADCs) and other targeted drug delivery systems. In this context, the pyrrolidine-carbamate moiety acts as a linker that undergoes cyclization to release a conjugated drug upon a specific triggering event, such as enzymatic cleavage. This mechanism allows for controlled drug release at the target site, enhancing therapeutic efficacy and minimizing systemic toxicity.[4]

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Role as a Self-Immolative Spacer

Caption: A diagram showing the logical relationship of the carbamate as a self-immolative spacer in drug delivery.

References

Structure Elucidation of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. This document outlines the key analytical techniques and expected data for the comprehensive characterization of this molecule.

Chemical Structure and Properties

This compound is a carbamate-protected derivative of (S)-2-(aminomethyl)pyrrolidine. The tert-butoxycarbonyl (Boc) protecting group is crucial in synthetic chemistry for temporarily masking the reactivity of the primary amine.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate |

| CAS Number | 141774-70-1 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCN1 |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the reaction of (S)-2-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis

-

Reaction Setup: Dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for the confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.2 | br s | 1H | NH -Boc |

| ~3.3-3.6 | m | 1H | CH -pyrrolidine (α to NH) |

| ~3.0-3.3 | m | 2H | CH ₂-NHBoc |

| ~2.8-3.0 | m | 2H | NH -CH ₂ (pyrrolidine) |

| ~1.7-2.0 | m | 4H | -CH ₂-CH ₂- (pyrrolidine) |

| 1.45 | s | 9H | -C(CH ₃)₃ |

| ~1.5-1.7 | br s | 1H | NH (pyrrolidine) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~58.0 | C H (pyrrolidine, C2) |

| ~46.5 | NC H₂ (pyrrolidine, C5) |

| ~45.0 | C H₂-NHBoc |

| ~29.0 | -C(C H₃)₃ |

| ~25.5 | C H₂ (pyrrolidine, C3) |

| ~24.5 | C H₂ (pyrrolidine, C4) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H stretch (carbamate) |

| ~3300 | Weak, Broad | N-H stretch (pyrrolidine) |

| ~2970, 2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

| 201 | [M+H]⁺ | Protonated molecular ion |

| 145 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |

| 101 | [M - Boc + H]⁺ | Loss of the tert-butoxycarbonyl group |

| 84 | [C₅H₁₀N]⁺ | Pyrrolidin-2-ylmethyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Visualization of Structure and Workflow

The following diagrams illustrate the chemical structure and a typical workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for the structure elucidation.

An In-depth Technical Guide to tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate, a pivotal chiral building block in modern medicinal chemistry. The document details its chemical identity, physical and chemical properties, and provides a representative synthesis protocol. Furthermore, it explores the compound's significant applications in drug discovery, supported by experimental methodologies relevant to its use. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique conformational constraints and ability to engage in various intermolecular interactions make it an attractive component for designing molecules with specific biological activities. When combined with the tert-butoxycarbonyl (Boc) protecting group, a carbamate is formed, which offers stability and selective deprotection, crucial for multi-step organic synthesis.

tert-Butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate, with its defined stereochemistry at the C2 position of the pyrrolidine ring, is a valuable chiral intermediate. The Boc-protected aminomethyl side chain provides a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules. This guide will delve into the technical details of this important compound.

Chemical Identity and Synonyms

A clear identification of chemical compounds is crucial for scientific communication and reproducibility. tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate is known by several synonyms and identifiers across various chemical databases and suppliers.

| Identifier | Value |

| IUPAC Name | tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate |

| CAS Registry Number | 141774-70-1 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCN1 |

| InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 |

Common Synonyms:

-

(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate[1]

-

(S)-2-(Boc-aminomethyl)pyrrolidine

-

tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate[2]

-

N-Boc-(S)-2-(aminomethyl)pyrrolidine

-

(2S)-2-[(tert-Butoxycarbonylamino)methyl]pyrrolidine

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless oil or solid | Inferred from similar compounds |

| Purity | ≥95% | [1] |

| Storage Temperature | 4°C, protect from light | [1] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [1] |

| logP (predicted) | 1.2631 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

The synthesis of tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate typically involves the protection of the primary amine of (S)-2-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group. A general and widely applicable method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Representative Synthetic Protocol

This protocol is based on standard procedures for Boc protection of primary amines.

Reaction Scheme:

A representative synthetic workflow.

Materials:

-

(S)-2-(aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

To this solution, add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

If an organic solvent was used, separate the organic layer. If a biphasic system was used, extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyrrolidine ring, the aminomethyl group, and the tert-butyl group of the Boc protecting group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.2 | br s | 1H | NH (carbamate) |

| ~3.4-3.6 | m | 1H | CH (pyrrolidine C2) |

| ~3.0-3.3 | m | 2H | CH₂ (aminomethyl) |

| ~2.8-3.0 | m | 2H | CH₂ (pyrrolidine C5) |

| ~1.7-2.0 | m | 2H | CH₂ (pyrrolidine C3) |

| ~1.4-1.7 | m | 2H | CH₂ (pyrrolidine C4) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the pyrrolidine ring, the aminomethyl group, and the Boc protecting group.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.0 | C(CH₃)₃ (Boc) |

| ~58.0 | CH (pyrrolidine C2) |

| ~47.0 | CH₂ (pyrrolidine C5) |

| ~46.0 | CH₂ (aminomethyl) |

| ~29.0 | CH₂ (pyrrolidine C3 or C4) |

| 28.4 | C(CH₃)₃ (Boc) |

| ~25.0 | CH₂ (pyrrolidine C3 or C4) |

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak [M+H]⁺ corresponding to its molecular weight plus a proton.

| m/z | Assignment |

| 201.16 | [M+H]⁺ |

| 223.14 | [M+Na]⁺ |

| 145.12 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |

| 101.10 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O groups of the carbamate functionality.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretching (carbamate) |

| ~2970, 2870 | C-H stretching (aliphatic) |

| ~1690 | C=O stretching (carbamate) |

| ~1520 | N-H bending (carbamate) |

| ~1170 | C-O stretching (carbamate) |

Applications in Drug Discovery

tert-Butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of the stereodefined pyrrolidine ring and the Boc-protected primary amine, which allows for selective chemical transformations.

Role as a Chiral Intermediate

The (S)-configuration at the C2 position of the pyrrolidine ring is often crucial for the biological activity of the final drug molecule. This compound provides a readily available source of this specific stereoisomer, obviating the need for challenging chiral separations or asymmetric syntheses at later stages of a synthetic route.

Use in the Synthesis of Bioactive Molecules

While specific examples of its direct incorporation into marketed drugs are not extensively documented in readily available literature, the structural motif is present in numerous investigational compounds. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized through various reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

This versatility makes it a key component in the synthesis of compounds targeting a variety of therapeutic areas, including but not limited to:

-

Antiviral agents: The pyrrolidine scaffold is found in several antiviral drugs.

-

Anticancer agents: As a component of molecules designed to inhibit specific enzymes or protein-protein interactions.

-

Central nervous system (CNS) agents: The pyrrolidine ring is a common feature in drugs targeting CNS receptors and transporters.

Synthetic utility of tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate.

Experimental Protocols

The following are representative experimental protocols that would be relevant for researchers working with tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate and its derivatives in a drug discovery context.

Boc Deprotection

Objective: To remove the Boc protecting group to liberate the primary amine for further functionalization.

Materials:

-

tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate (1.0 eq) in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4M, 2-3 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If TFA was used, dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. If HCl was used, the hydrochloride salt of the product may precipitate and can be isolated or the free amine can be liberated by basification.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-2-(aminomethyl)pyrrolidine.

Amide Coupling (Example)

Objective: To couple the deprotected amine with a carboxylic acid to form an amide bond.

Materials:

-

(S)-2-(aminomethyl)pyrrolidine (from 7.1)

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in DMF or DCM.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add a solution of (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in the same solvent.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a mild acidic solution (e.g., 1M HCl), a mild basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Conclusion

tert-Butyl [(2S)-pyrrolidin-2-ylmethyl]carbamate is a cornerstone chiral building block in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the versatility of the Boc-protected amine make it an indispensable tool for medicinal chemists. This technical guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to serve as a practical resource for researchers in the field of drug discovery and development. The continued use of this and similar chiral intermediates will undoubtedly contribute to the development of novel and effective therapeutics for a wide range of diseases.

References

(S)-2-N-Boc-aminomethylpyrrolidine: A Comprehensive Technical Guide for Drug Discovery

(S)-2-N-Boc-aminomethylpyrrolidine has emerged as a pivotal chiral building block in medicinal chemistry and drug development. Its distinct structural architecture, featuring a Boc-protected pyrrolidine ring and a primary amine, offers a versatile scaffold for the synthesis of complex molecules with significant therapeutic promise. This technical guide provides an in-depth review of the literature, focusing on its synthesis, physicochemical properties, and key applications in the development of targeted therapeutics, complete with detailed experimental protocols and spectroscopic data.

Physicochemical and Spectroscopic Profile

(S)-2-N-Boc-aminomethylpyrrolidine, also known as tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is typically a colorless to light yellow liquid or a low-melting solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-2-N-Boc-aminomethylpyrrolidine

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 119020-01-8 |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 98-112 °C at 1 mmHg |

| Solubility | Miscible with N-methylpyrrolidinone |

The structural integrity and purity of (S)-2-N-Boc-aminomethylpyrrolidine are paramount for its use in synthesis. Spectroscopic methods are essential for its characterization.

Table 2: Spectroscopic Data for (S)-2-N-Boc-aminomethylpyrrolidine

| Technique | Assignment | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.45 ppm (singlet, 9H) |

| Pyrrolidine ring protons (-CH₂-) | 1.70 - 2.00 ppm (multiplet, 4H) | |

| Aminomethyl protons (-CH₂-NH₂) | 2.60 - 2.90 ppm (multiplet, 2H) | |

| Pyrrolidine ring proton (-CH-) | 3.70 - 3.90 ppm (multiplet, 1H) | |

| Pyrrolidine ring protons (-N-CH₂-) | 3.20 - 3.40 ppm (multiplet, 2H) | |

| ¹³C NMR | Boc group (-C(CH₃)₃) | ~28.5 ppm |

| Pyrrolidine ring carbons (-CH₂-) | ~23.0, ~29.0 ppm | |

| Aminomethyl carbon (-CH₂-NH₂) | ~45.0 ppm | |

| Pyrrolidine ring carbon (-CH-) | ~58.0 ppm | |

| Pyrrolidine ring carbon (-N-CH₂-) | ~46.0 ppm | |

| Boc carbonyl (-C=O) | ~155.0 ppm | |

| Boc quaternary carbon (-C(CH₃)₃) | ~79.0 ppm | |

| FT-IR | N-H stretch (amine) | 3300 - 3400 cm⁻¹ (broad) |

| C-H stretch (alkane) | 2850 - 2980 cm⁻¹ | |

| C=O stretch (Boc carbamate) | ~1690 cm⁻¹ | |

| N-H bend (amine) | 1580 - 1650 cm⁻¹ | |

| Mass Spec (ESI) | [M+H]⁺ | ~201.16 m/z |

Synthesis of (S)-2-N-Boc-aminomethylpyrrolidine

The most prevalent and stereospecific synthesis of (S)-2-N-Boc-aminomethylpyrrolidine starts from the readily available chiral precursor, (S)-prolinol. This multi-step process involves protection of the pyrrolidine nitrogen, activation of the primary alcohol, conversion to the amine via an azide intermediate, and subsequent reduction.

Experimental Protocol: Synthesis from (S)-Prolinol

Step 1: Boc Protection of (S)-Prolinol

-

Dissolve (S)-prolinol (1.0 eq) in dichloromethane (DCM).

-

Add a base, such as triethylamine (1.2 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Boc-prolinol.

Step 2: Mesylation of (S)-Boc-Prolinol

-

Dissolve (S)-Boc-prolinol (1.0 eq) in DCM and cool to 0 °C.

-

Add a base, such as triethylamine (1.5 eq).

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-1-Boc-2-((methylsulfonyloxy)methyl)pyrrolidine.

Step 3: Azide Displacement

-

Dissolve the mesylate intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate to yield (S)-1-Boc-2-(azidomethyl)pyrrolidine.

Step 4: Reduction of the Azide

-

Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (S)-2-N-Boc-aminomethylpyrrolidine.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of (S)-2-N-Boc-aminomethylpyrrolidine make it a valuable building block in several areas of drug discovery and asymmetric synthesis.

Synthesis of IKKβ Inhibitors

(S)-2-N-Boc-aminomethylpyrrolidine is a key component in the synthesis of imidazo[1,2-b]pyridazine derivatives, which have been identified as potent inhibitors of IκB kinase β (IKKβ).[1] IKKβ is a crucial enzyme in the NF-κB signaling pathway, which is implicated in inflammatory responses and cancer.[1]

References

A Technical Guide to Chiral Pyrrolidine Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and application of chiral pyrrolidine building blocks, which are pivotal scaffolds in modern medicinal chemistry. Their prevalence in a wide array of biologically active natural products and synthetic drugs underscores their significance. This document details key synthetic methodologies, presents comparative quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction to Chiral Pyrrolidines

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in drug discovery. The introduction of chirality to this ring system vastly expands its chemical space, allowing for precise three-dimensional orientations that are critical for molecular recognition and biological activity. Chiral pyrrolidines are integral components of numerous pharmaceuticals, including antiviral agents, central nervous system drugs, and anticancer therapies. Their conformational rigidity and the stereochemical information embedded within their structure make them ideal for designing potent and selective therapeutic agents.

Key Synthetic Strategies for Chiral Pyrrolidines

The synthesis of enantiomerically pure pyrrolidines is a central focus of organic chemistry. Several robust methods have been developed, each with its own advantages and substrate scope.

1. Asymmetric Organocatalysis

Proline and its derivatives are powerful organocatalysts for the enantioselective synthesis of substituted pyrrolidines. The proline-catalyzed alpha-amination of aldehydes and ketones is a classic example, proceeding through an enamine intermediate.

-

Experimental Protocol: Proline-Catalyzed Synthesis of a Substituted Pyrrolidine

-

Reaction Setup: To a stirred solution of propanal (1.0 mmol) and nitrosobenzene (1.2 mmol) in anhydrous DMSO (5 mL) at room temperature, L-proline (0.2 mmol, 20 mol%) is added.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chiral pyrrolidine derivative.

-

2. Asymmetric Hydrogenation

The asymmetric hydrogenation of pyrrole derivatives using chiral metal catalysts is a highly efficient method for accessing chiral pyrrolidines. This approach offers excellent enantioselectivity and is amenable to large-scale synthesis.

-

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (0.01 mmol) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.011 mmol) in degassed methanol (2 mL) is stirred for 30 minutes.

-

Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave containing a solution of the N-protected pyrrole substrate (1.0 mmol) in methanol (8 mL).

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to 50 atm. The reaction is stirred at 50°C for 24 hours.

-

Work-up and Purification: After cooling and careful depressurization, the solvent is removed in vacuo. The residue is purified by flash chromatography to yield the enantiomerically enriched pyrrolidine.

-

3. Synthesis from the Chiral Pool

Naturally occurring chiral molecules, such as amino acids (e.g., proline, hydroxyproline) and carbohydrates, serve as excellent starting materials for the synthesis of complex chiral pyrrolidines. This strategy leverages the inherent chirality of these starting materials to construct stereochemically defined products.

-

Experimental Protocol: Synthesis from L-Proline

-

Protection: L-proline (1.0 mmol) is dissolved in a 1:1 mixture of THF and water (10 mL). Di-tert-butyl dicarbonate (Boc2O, 1.1 mmol) and sodium bicarbonate (2.0 mmol) are added, and the mixture is stirred at room temperature overnight.

-

Activation: The resulting N-Boc-L-proline is isolated and then dissolved in anhydrous dichloromethane (10 mL). N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 mmol) and a nucleophile (e.g., an amine, 1.0 mmol) are added at 0°C.

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 12 hours. The dicyclohexylurea byproduct is removed by filtration. The filtrate is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated. The product is purified by crystallization or column chromatography.

-

Quantitative Data on Chiral Pyrrolidine Synthesis

The following table summarizes representative quantitative data for the synthesis of various chiral pyrrolidine building blocks using different catalytic systems.

| Entry | Starting Material | Catalyst/Method | Product | Yield (%) | e.e. (%) | Reference |

| 1 | Propanal and Nitrosobenzene | L-Proline (20 mol%) | 2-(hydroxyamino)-N-phenylpropan-1-imine | 95 | 99 | |

| 2 | N-Boc-2-phenylpyrrole | [Rh(COD)((R)-BINAP)]BF4 | (R)-N-Boc-2-phenylpyrrolidine | 98 | >99 | |

| 3 | Diethyl (2E)-2-butenedioate and Benzylamine | (S)-Proline (10 mol%) | Diethyl (2S,3R)-3-(benzylamino)succinate | 85 | 96 | |

| 4 | N-Cbz-pyrrole | [RuCl((R)-BINAP)(p-cymene)]Cl | (R)-N-Cbz-pyrrolidine | 92 | 98 | |

| 5 | L-Pyroglutamic acid | Reduction with BH3·SMe2 | (S)-2-(Hydroxymethyl)pyrrolidine | 90 | >99 |

Applications in Drug Discovery and Associated Pathways

Chiral pyrrolidines are key pharmacophores in a multitude of approved drugs. Their defined stereochemistry is often crucial for binding to biological targets.

1. Varenicline (Chantix) - Smoking Cessation

Varenicline contains a complex fused pyrrolidine ring system. It acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in the rewarding effects of nicotine. By partially activating this receptor, varenicline reduces cravings and withdrawal symptoms.

Caption: Varenicline's mechanism of action at the nicotinic receptor.

2. Rucaparib (Rubraca) - Anticancer Agent

Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. It features a chiral pyrrolidine ring that is crucial for its interaction with the PARP enzyme. PARP is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality.

Caption: Rucaparib's inhibition of PARP leading to synthetic lethality.

3. General Experimental Workflow for Asymmetric Synthesis

The development of a new chiral pyrrolidine building block often follows a standardized workflow, from initial reaction discovery to final product analysis.

Caption: General workflow for the synthesis and analysis of chiral pyrrolidines.

Conclusion

Chiral pyrrolidine building blocks are indispensable tools in contemporary drug discovery and development. The diverse and efficient synthetic methodologies available allow for the creation of a vast range of stereochemically complex pyrrolidine derivatives. As demonstrated by their incorporation into successful therapeutics, the strategic use of these scaffolds enables the fine-tuning of pharmacological properties, leading to potent and selective drugs. The continued development of novel synthetic methods for chiral pyrrolidines will undoubtedly fuel future innovations in medicinal chemistry.

The Stereoselective Synthesis of Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The precise control of stereochemistry in the synthesis of substituted pyrrolidines is paramount, as different stereoisomers often exhibit vastly different pharmacological activities. This technical guide provides an in-depth overview of key modern strategies for the stereoselective synthesis of pyrrolidine derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this critical field.

Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and atom-economical methods for the construction of the pyrrolidine ring. This approach can generate multiple stereocenters in a single step with high levels of control.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Copper(I) complexes with chiral ligands have proven to be highly effective catalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which are typically generated in situ from α-iminoesters.

Experimental Protocol: Copper(I)/Fesulphos-Catalyzed [3+2] Cycloaddition

To a solution of Cu(CH₃CN)₄PF₆ (0.01 mmol, 2 mol%) and Fesulphos (0.011 mmol, 2.2 mol%) in dry toluene (1.0 mL) is added the iminoester (0.5 mmol, 1.0 equiv.) and the alkene (0.6 mmol, 1.2 equiv.). The mixture is stirred at room temperature, and a solution of DBU (0.015 mmol, 3 mol%) in toluene (0.5 mL) is added dropwise over 10 minutes. The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[1][2]

Table 1: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Various Dipolarophiles

| Entry | Dipolarophile | Product | Yield (%) | dr (exo/endo) | ee (%) (endo) |

| 1 | N-Phenylmaleimide | 2a | 98 | >1:99 | 99 |

| 2 | Dimethyl Fumarate | 2b | 85 | >99:1 | 97 |

| 3 | Phenyl Vinyl Sulfone | 2c | 92 | - | 95 |

| 4 | (E)-Nitrostyrene | 2d | 78 | 95:5 | 92 |

Data synthesized from representative literature.

Reaction Workflow

Caption: Workflow for Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition.

Diastereoselective Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single operation, avoiding the need for isolation of intermediates. Several MCRs have been developed for the diastereoselective synthesis of highly substituted pyrrolidines.

TiCl₄-Catalyzed Three-Component Reaction

A notable example is the TiCl₄-catalyzed reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent to afford highly substituted pyrrolidines with the creation of up to three stereogenic centers.[3][4][5]

Experimental Protocol: TiCl₄-Catalyzed Pyrrolidine Synthesis

To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosylimino ester (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1 M solution in CH₂Cl₂, 1.2 equiv). The mixture is stirred for 1 hour. Allyltrimethylsilane (3.0 equiv) is then added, and the reaction mixture is allowed to warm to 23 °C and stirred for an additional hour. The reaction is quenched with a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[4]

Table 2: Diastereoselective TiCl₄-Catalyzed Three-Component Reaction

| Entry | N-Tosyl Imino Ester (R group) | Silane Reagent | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Ethyl | Allyltrimethylsilane | 3a | 85 | >99:1 |

| 2 | Methyl | Methallyltrimethylsilane | 3b | 82 | >99:1 |

| 3 | Benzyl | Prenyltrimethylsilane | 3c | 79 | 98:2 |

| 4 | Isopropyl | Allyltributyltin | 3d | 75 | >99:1 |

Data synthesized from representative literature.[3][4][5]

Proposed Mechanistic Pathway

References

- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Carbamate Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once primarily associated with pesticides and industrial polymers, has emerged as a cornerstone in contemporary drug design and development. Its unique physicochemical properties, including chemical stability, the ability to permeate cell membranes, and its capacity to act as a peptide bond isostere, have cemented its role as a critical structural motif in a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the applications of carbamates in medicinal chemistry, detailing their mechanisms of action, therapeutic uses, and the experimental methodologies employed in their evaluation.

Core Principles of Carbamate-Based Drug Design

The versatility of the carbamate linkage stems from its hybrid "amide-ester" nature, which confers both chemical robustness and the ability to engage in crucial intermolecular interactions with biological targets.[1][2] This unique characteristic allows for the fine-tuning of a molecule's biological and pharmacokinetic properties by modifying the substituents at the amino and carboxyl termini of the carbamate group.[1]

Carbamates are integral to drug design in two primary capacities: as a key pharmacophoric element that directly interacts with the biological target, and as a promoiety in prodrug design to enhance the physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient (API).[1][4]

Carbamates as Pharmacophores

The ability of the carbamate group to act as a hydrogen bond donor and acceptor, coupled with its conformational rigidity, makes it an excellent candidate for interacting with the active sites of enzymes and receptors.[2][3] This is most prominently exemplified in its role as an inhibitor of cholinesterases.

Carbamates as Prodrugs

The carbamate linkage is widely employed to mask polar functional groups, such as hydroxyl, amino, or carboxyl groups, within a parent drug.[1] This strategy is utilized to improve oral bioavailability by increasing lipophilicity, to protect the drug from first-pass metabolism, and to achieve targeted drug delivery.[1][5] Once in the body, the carbamate prodrug is designed to be cleaved by metabolic enzymes, such as esterases or cytochrome P450, to release the active drug.[1]

Therapeutic Applications of Carbamate-Containing Drugs

The carbamate scaffold is present in a diverse range of approved drugs targeting a multitude of diseases.

Cholinesterase Inhibitors in Neurodegenerative Diseases

Carbamates are a well-established class of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, Parkinson's disease dementia, and myasthenia gravis.[6][7] By reversibly or pseudo-irreversibly inhibiting AChE, these drugs increase the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[8][9]

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate inhibitors function by carbamylating the serine residue in the active site of acetylcholinesterase, rendering the enzyme temporarily inactive.[8] This prevents the breakdown of acetylcholine, leading to its accumulation at the neuromuscular junction and in the central nervous system.[2][3][4]

Prominent examples of carbamate-based cholinesterase inhibitors include:

-

Physostigmine: A naturally occurring carbamate used to treat glaucoma and anticholinergic poisoning.[9][10]

-

Neostigmine: A synthetic carbamate used for myasthenia gravis and to reverse the effects of non-depolarizing muscle relaxants.[2][3][4][11][12]

-

Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase used in the management of Alzheimer's and Parkinson's disease-related dementia.[1][6][8][13]

| Drug | Target(s) | Indication(s) | Key Pharmacokinetic/Pharmacodynamic Parameters |

| Physostigmine | Acetylcholinesterase | Glaucoma, Anticholinergic Poisoning | LD50 (mice): 3 mg/kg[9] |

| Neostigmine | Acetylcholinesterase | Myasthenia Gravis, Reversal of Neuromuscular Blockade | Onset of action: 7-11 minutes (IV) |

| Rivastigmine | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease, Parkinson's Disease Dementia | Oral Bioavailability: ~36% (3mg dose), Half-life: ~1.5 hours, kᵢ (human AChE): 3300 M⁻¹min⁻¹[1][6][8][14] |

Anticancer Agents

The carbamate moiety has been successfully incorporated into anticancer drugs, acting either as a cytotoxic agent itself or as a component of a prodrug designed for tumor-specific activation.[11][15]

-

Mitomycin C: An antibiotic with a carbamate group that acts as a DNA crosslinking agent.[11]

-

Docetaxel: A taxane anticancer agent where a carbamate side chain is crucial for its microtubule-stabilizing activity.[1]

-

Carbamate Prodrugs: In this approach, a cytotoxic agent is masked with a carbamate group that is cleaved by enzymes overexpressed in the tumor microenvironment, leading to targeted drug release.[6][15]

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Bufalin-3-yl nitrogen-containing-carbamate derivatives | Various human cancer cell lines | Varies by derivative and cell line | [16] |

| 4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate | A-549 (Lung carcinoma) | More potent than etoposide | [17] |

| Substituted carbazole carbamate derivatives | U87MG (Glioma) | 15.25 - 29.58 | [18] |

Antiviral and Antibacterial Agents

Carbamates have demonstrated efficacy against a range of microbial pathogens.

-

Antiviral: Carbamate derivatives of nucleoside analogs, such as stavudine and AZT, have been synthesized and evaluated for their anti-HIV activity.[13][19]

-

Antibacterial: The antibacterial agent linezolid contains a cyclic carbamate (oxazolidinone) ring system that is essential for its activity.[20] Additionally, various synthetic carbamates have shown promising antibacterial and antifungal properties.[21][22]

Experimental Protocols

A comprehensive evaluation of carbamate-based drug candidates involves a series of in vitro and in vivo experiments to determine their efficacy, mechanism of action, and pharmacokinetic properties.

Synthesis of Carbamate-Containing Drugs

A common synthetic route to carbamates involves the reaction of an alcohol or amine with an isocyanate or a chloroformate. The synthesis of Rivastigmine, a widely used carbamate drug, provides a representative example of the synthetic workflow.

Detailed Methodology for Rivastigmine Synthesis (General Steps):

-

Preparation of Intermediate I: m-Hydroxyacetophenone is reacted with hydroxylamine hydrochloride in an oximation reaction, followed by reduction of the resulting oxime using a suitable catalyst (e.g., Al-Ni alloy) to yield 3-(1-amino-ethyl) phenol.[23][24]

-

N-methylation: Intermediate I undergoes N-methylation to produce 3-(1-(dimethylamino) ethyl) phenol (Intermediate II).[23][24]

-

Esterification: Intermediate II is reacted with N-ethyl-N-methylcarbamoyl chloride to form racemic rivastigmine.[23][24]

-

Chiral Resolution: The racemic mixture is resolved using a chiral acid, such as di-(+)-p-toluoyl-D-tartaric acid, to isolate the desired S-(+)-enantiomer.[24][25]

-

Salt Formation: The final active pharmaceutical ingredient is typically prepared as a tartrate salt.[24][25]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against acetylcholinesterase.[26][27][28]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[26]

-

Prepare a stock solution of the substrate, acetylthiocholine (ATCh).[29]

-

Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[28][29]

-

Prepare serial dilutions of the carbamate inhibitor.

-

-

Assay Procedure:

-

In a 96-well microplate, add the AChE solution, DTNB solution, and the carbamate inhibitor at various concentrations.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCh substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the carbamate.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[18]

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media and conditions until they reach the exponential growth phase.

-

-

Cell Seeding:

-

Harvest the cells and seed them into 96-well plates at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Drug Treatment:

-

Prepare serial dilutions of the carbamate compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the carbamate at different concentrations.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the carbamate compared to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

-

Signaling Pathways and Logical Relationships

The therapeutic effects of carbamates are often mediated through their interaction with specific signaling pathways.

Prodrug Activation

The targeted delivery and activation of a carbamate prodrug is a key strategy in drug design. The following diagram illustrates the general principle of enzymatic activation of a carbamate prodrug.

Nrf2 Signaling Pathway

Recent studies have indicated that some carbamates can exert toxic effects by affecting the Nrf2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[15][30] Understanding this off-target effect is critical for the safety assessment of carbamate-based drugs.

Conclusion

The carbamate functional group is a remarkably versatile and valuable scaffold in medicinal chemistry. Its unique properties have enabled the development of a wide range of successful drugs for treating neurodegenerative diseases, cancer, and infectious diseases. The continued exploration of novel carbamate derivatives, coupled with a deeper understanding of their mechanisms of action and potential off-target effects, will undoubtedly lead to the discovery of new and improved therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to harness the full potential of carbamates in their quest for innovative medicines.

References

- 1. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Neostigmine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Neostigmine Methylsulfate? [synapse.patsnap.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. Physostigmine - Wikipedia [en.wikipedia.org]

- 10. PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX [slideshare.net]

- 11. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]

- 12. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]

- 24. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate, a critical chiral building block in medicinal chemistry and drug development.[1] Its unique structure, which combines a protected pyrrolidine ring with a primary amine, makes it a versatile scaffold for creating complex molecular architectures with significant therapeutic potential.[1][2] This protocol details a common and stereospecific synthetic route starting from the readily available chiral precursor, (S)-prolinol.[1]

Physicochemical Properties

This compound, also known as (S)-1-Boc-2-(aminomethyl)pyrrolidine, is typically a solid at room temperature and should be stored at 2-8°C for stability.[1][3]

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 119020-01-8 |

| Appearance | Solid |

| Optical Purity | ≥97.5% enantiomeric excess (GC) |

| Storage Temperature | 2-8°C |

Synthetic Pathway Overview

The synthesis is a multi-step process that begins with the protection of the pyrrolidine nitrogen of (S)-prolinol, followed by activation of the primary alcohol, conversion to an amine, and final purification.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of this compound.

Step 1: Synthesis of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine ((S)-Boc-prolinol)

This initial step involves the protection of the secondary amine of (S)-prolinol with a tert-butyloxycarbonyl (Boc) group.

-

Materials:

-

(S)-Prolinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Suitable base (e.g., Triethylamine or Sodium Bicarbonate)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve (S)-prolinol in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Perform an aqueous work-up to remove water-soluble byproducts.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude (S)-Boc-prolinol.

-

Step 2: Synthesis of (S)-1-Boc-2-((methylsulfonyloxy)methyl)pyrrolidine

The hydroxyl group of (S)-Boc-prolinol is activated by conversion to a mesylate, a good leaving group.

-

Materials:

-

(S)-Boc-prolinol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine or other suitable non-nucleophilic base

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude (S)-Boc-prolinol in DCM and cool the solution to 0 °C in an ice bath.[4]

-

Add triethylamine to the solution.[4]

-

Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature at 0 °C.[4]

-

Stir the reaction at 0 °C until completion, as monitored by TLC.[4]

-

Perform an aqueous work-up to remove the triethylamine hydrochloride salt.[4]

-

Dry the organic layer, filter, and concentrate to yield the crude mesylate.[4]

-

Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine

The mesylate is displaced by an azide nucleophile in an S_N2 reaction.

-

Materials:

-

Crude (S)-1-Boc-2-((methylsulfonyloxy)methyl)pyrrolidine

-

Sodium azide (NaN₃)

-